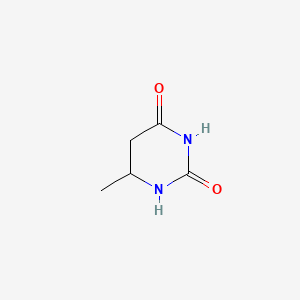
5,6-Dihydro-6-methyluracil
Cat. No. B1219518
Key on ui cas rn:
2434-49-3
M. Wt: 128.13 g/mol
InChI Key: XQLIRTZXJDEQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04110242
Procedure details


In the manner described above, 65 gm (0.5 mol) of 6-methyl-5,6-dihydrouracil were reacted with 8 mols of acetic acid anhydride in the presence of 2 ml of H2SO4. The product recrystallized from isopropanol had a melting point of 107° C to 109° C and the following analysis values:



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH2:3]1.[C:10](OC(=O)C)(=[O:12])[CH3:11].OS(O)(=O)=O>>[C:10]([N:7]1[CH:2]([CH3:1])[CH2:3][C:4](=[O:9])[NH:5][C:6]1=[O:8])(=[O:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(NC(N1)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
8 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product recrystallized from isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)N1C(=O)NC(=O)CC1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
